molecular formula C21H25N5O4 B2587143 2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 636991-01-0

2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2587143
M. Wt: 411.462
InChI Key: CZTYFEYZLZFRCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.



Molecular Structure Analysis

This would involve determining the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Derivatives

  • Novel heterocyclic compounds derived from 2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide have been synthesized for potential use in pharmacological applications. These compounds exhibit promising activities in various biological assays (Abu‐Hashem et al., 2020).

Antimicrobial and Antiprotozoal Potential

  • Some derivatives of this compound have shown significant antimicrobial properties, making them potential candidates for drug development in the treatment of various bacterial and fungal infections (Rani et al., 2016).
  • Additionally, related compounds have demonstrated antiprotozoal activity, particularly against pathogens like Trypanosoma and Plasmodium, suggesting their potential use in treating diseases such as sleeping sickness and malaria (Ismail et al., 2004).

Chemical Synthesis and Modification

  • The chemical synthesis and modification of these compounds are of interest in the field of organic chemistry. Research has focused on developing efficient synthetic routes and exploring the chemical reactivity of these molecules for further applications in medicinal chemistry (Tokmajyan & Karapetyan, 2014).

Potential in Cancer Research

  • Some derivatives of this chemical structure have been identified as having potential applications in cancer research, particularly in the development of novel therapeutic agents (Linton et al., 2011).

Safety And Hazards

This would involve studying any potential risks associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential areas for further research, such as new applications for the compound or ways to improve its synthesis.


I hope this information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-13-5-3-8-25-18(13)24-19-16(21(25)28)11-15(20(27)23-7-10-29-2)17(22)26(19)12-14-6-4-9-30-14/h3,5,8,11,14,22H,4,6-7,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTYFEYZLZFRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

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